11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline
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Overview
Description
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is a complex heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by its fused ring structure, which includes a furan ring, a pyran ring, and a quinoline moiety. The presence of methoxy and dimethyl groups further adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired furoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may block calcium signaling pathways or inhibit the activity of certain kinases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Furo[3,2-c]quinolones: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
35306-86-6 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
17-methoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8,11,14,16-heptaene |
InChI |
InChI=1S/C17H15NO3/c1-17(2)8-6-10-13(21-17)5-4-12-14(10)15(19-3)11-7-9-20-16(11)18-12/h4-9H,1-3H3 |
InChI Key |
WVBLHNOAFTUBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C(=C4C=COC4=N3)OC)C |
Origin of Product |
United States |
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